molecular formula C9H12FNO B12980338 4-(1-Aminopropyl)-2-fluorophenol

4-(1-Aminopropyl)-2-fluorophenol

Cat. No.: B12980338
M. Wt: 169.20 g/mol
InChI Key: XOQSLINPFUEPSC-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2-fluorophenol: is an organic compound that features a phenol group substituted with a fluorine atom and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminopropyl)-2-fluorophenol typically involves the introduction of the aminopropyl group to a fluorophenol precursor. One common method is the nucleophilic substitution reaction where a fluorophenol reacts with a suitable aminopropylating agent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminopropyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the aminopropyl group or the phenol ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenol ring.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Aminopropyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2-fluorophenol involves its interaction with specific molecular targets in biological systems. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(1-Aminopropyl)-3-fluorophenol
  • 4-(1-Aminopropyl)-2-chlorophenol
  • 4-(1-Aminopropyl)-2-bromophenol

Comparison: Compared to its analogs, 4-(1-Aminopropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-(1-aminopropyl)-2-fluorophenol

InChI

InChI=1S/C9H12FNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3

InChI Key

XOQSLINPFUEPSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)F)N

Origin of Product

United States

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